Methyl hydrazinecarbodithioate Methyl hydrazinecarbodithioate
Brand Name: Vulcanchem
CAS No.: 5397-03-5
VCID: VC1759559
InChI: InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)
SMILES: CSC(=S)NN
Molecular Formula: C2H6N2S2
Molecular Weight: 122.22 g/mol

Methyl hydrazinecarbodithioate

CAS No.: 5397-03-5

Cat. No.: VC1759559

Molecular Formula: C2H6N2S2

Molecular Weight: 122.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl hydrazinecarbodithioate - 5397-03-5

Specification

CAS No. 5397-03-5
Molecular Formula C2H6N2S2
Molecular Weight 122.22 g/mol
IUPAC Name methyl N-aminocarbamodithioate
Standard InChI InChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)
Standard InChI Key ILAXBOIRSPXAMM-UHFFFAOYSA-N
SMILES CSC(=S)NN
Canonical SMILES CSC(=S)NN

Introduction

Chemical Identity and Structural Characteristics

Methyl hydrazinecarbodithioate (C₂H₆N₂S₂) is an organosulfur compound also known as methyldithiocarbazate, S-methyl dithiocarbazate, and methyl N-aminocarbamodithioate . It is characterized by a hydrazine group attached to a carbodithioate moiety with a methyl substituent. The compound is registered with CAS number 5397-03-5 and possesses a molecular weight of 122.21 g/mol .

The structural representation of methyl hydrazinecarbodithioate can be expressed through various notation systems:

Notation SystemRepresentation
Molecular FormulaC₂H₆N₂S₂
SMILESCSC(=S)NN
InChIInChI=1S/C2H6N2S2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)
InChIKeyILAXBOIRSPXAMM-UHFFFAOYSA-N

The compound features a thione tautomeric form in the solid state, with the dithiocarbazate fragment adopting a Z configuration about the C=N bond . The S-methyl group typically adopts a syn conformation relative to the azomethine nitrogen atom .

Physical and Chemical Properties

Methyl hydrazinecarbodithioate exists as a white solid under standard conditions, with several characteristic physical properties outlined below:

PropertyValue
Physical stateSolid
ColorWhite
Melting point79°C (in benzene solvent)
Boiling point207.3±23.0°C (Predicted)
Density1.314±0.06 g/cm³ (Predicted)
pKa9.15±0.70 (Predicted)
Flash point79.2°C
Refractive index1.645 (Predicted)
LogP1.1888

The compound's moderate LogP value (1.1888) indicates a balance between hydrophilicity and lipophilicity, potentially influencing its absorption and distribution within biological systems .

Spectroscopic Characteristics

The spectroscopic properties of methyl hydrazinecarbodithioate provide valuable analytical data for its identification and characterization. Collision cross-section data from mass spectrometry offers insights into the compound's behavior under various ionization conditions:

Adductm/zPredicted CCS (Ų)
[M+H]⁺123.00452121.3
[M+Na]⁺144.98646128.9
[M+NH₄]⁺140.03106130.1
[M+K]⁺160.96040121.1
[M-H]⁻120.98996122.2
[M+Na-2H]⁻142.97191123.8
[M]⁺121.99669123.2
[M]⁻121.99779123.2

These collision cross-section values provide important parameters for analytical identification through mass spectrometry techniques, enabling accurate detection and quantification of the compound in complex matrices .

Biological Activities and Applications

Anticancer Properties

Derivatives of methyl hydrazinecarbodithioate have demonstrated significant cytostatic activity against cancer cell lines. Research has identified several compounds with promising anticancer potential:

CompoundIC₅₀ against HL60 cellsIC₅₀ against HEL cells
IIc6.5 μM5.3 μM
IIi≈1 μM17 μM
IIl0.8 μM2.6 μM

These compounds, characterized by tridentate ligand features, showed remarkable inhibitory effects against HL60 human promyelocytic leukemia cells and human embryonic lung (HEL) fibroblasts . The low IC₅₀ values, particularly for compound IIl (0.8 μM against HL60 cells), suggest potential applications in cancer therapeutics, though further research is required to optimize their efficacy and selectivity.

Antiviral Activity

Beyond anticancer properties, certain methyl hydrazinecarbodithioate derivatives have exhibited antiviral activity against various viruses:

CompoundActive Against
IIc, IIlWild-type herpes simplex virus (HSV)
IIc, IIlVaricella zoster virus (VZV)
IIc, IIlAcyclovir-resistant HSV

Compounds IIc and IIl demonstrated antiviral activity against these viruses, although this activity occurred at concentrations that also significantly inhibited normal cell proliferation . This observation highlights the need for further structural modifications to enhance selectivity and reduce potential cytotoxicity.

Chemical Reactivity and Structural Features

Methyl hydrazinecarbodithioate demonstrates rich chemical reactivity, particularly in condensation reactions with carbonyl compounds. When incorporated into larger structures, the methyl hydrazinecarbodithioate chain can exhibit interesting conformational properties.

For example, in the condensation product with 5-methylisatin, the methyl hydrazinecarbodithioate chain connects to the nine-membered 5-methylisatin ring at C3 and adopts a near planar geometry (root mean square deviation from planarity of 0.033 Å) . This planar conformation is stabilized by an intramolecular N4—H4⋯O2 hydrogen bond, which forms an S(6) loop within the molecular structure .

In crystal structures, these molecules can form dimers through pairwise N1—H1⋯O2 hydrogen bonds, creating R₂²(8) motifs. Additional weak C7—H7⋯S11 hydrogen bonds can link molecules into C(10) chains, resulting in complex three-dimensional arrangements .

ManufacturerProduct NumberPackagingPrice (USD)Updated
ApolloscientificOR310151g$2832021-12-16
American Custom Chemicals CorporationCHM09700065mg$5062021-12-16
Matrix Scientific1678431g$6302021-12-16
ApolloscientificOR310155g$8632021-12-16
AK Scientific0852BB1g$9002021-12-16

The relatively high cost may limit large-scale applications but is consistent with other specialized organic synthesis intermediates .

Safety AspectClassification/Information
GHS SymbolGHS07 (Warning)
Hazard StatementsH315-H319-H335
Precautionary StatementsP280-P304+P340
Hazard CodesT+
Physical StateSolid

The compound carries hazard statements related to skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye protection (P280), is recommended when handling this compound. In case of inhalation, removal to fresh air and maintaining comfortable breathing position is advised (P304+P340) .

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